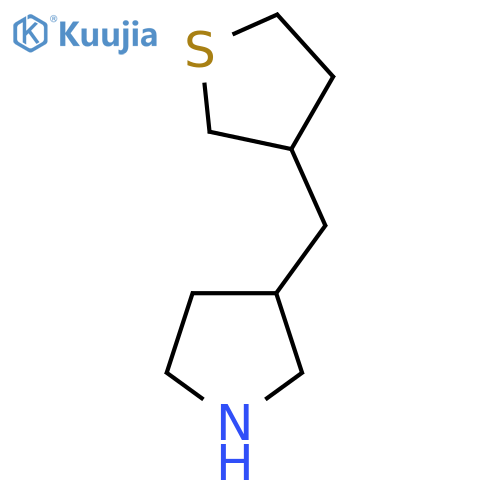

Cas no 1556705-85-1 (3-(thiolan-3-yl)methylpyrrolidine)

3-(thiolan-3-yl)methylpyrrolidine 化学的及び物理的性質

名前と識別子

-

- 3-(thiolan-3-yl)methylpyrrolidine

- EN300-1742323

- 1556705-85-1

- 3-[(thiolan-3-yl)methyl]pyrrolidine

-

- インチ: 1S/C9H17NS/c1-3-10-6-8(1)5-9-2-4-11-7-9/h8-10H,1-7H2

- InChIKey: WUQJPWJDPLDYAV-UHFFFAOYSA-N

- ほほえんだ: S1CCC(C1)CC1CNCC1

計算された属性

- せいみつぶんしりょう: 171.10817072g/mol

- どういたいしつりょう: 171.10817072g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

3-(thiolan-3-yl)methylpyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1742323-5.0g |

3-[(thiolan-3-yl)methyl]pyrrolidine |

1556705-85-1 | 5g |

$3645.0 | 2023-06-03 | ||

| Enamine | EN300-1742323-0.05g |

3-[(thiolan-3-yl)methyl]pyrrolidine |

1556705-85-1 | 0.05g |

$1056.0 | 2023-09-20 | ||

| Enamine | EN300-1742323-0.25g |

3-[(thiolan-3-yl)methyl]pyrrolidine |

1556705-85-1 | 0.25g |

$1156.0 | 2023-09-20 | ||

| Enamine | EN300-1742323-1g |

3-[(thiolan-3-yl)methyl]pyrrolidine |

1556705-85-1 | 1g |

$1256.0 | 2023-09-20 | ||

| Enamine | EN300-1742323-0.1g |

3-[(thiolan-3-yl)methyl]pyrrolidine |

1556705-85-1 | 0.1g |

$1106.0 | 2023-09-20 | ||

| Enamine | EN300-1742323-5g |

3-[(thiolan-3-yl)methyl]pyrrolidine |

1556705-85-1 | 5g |

$3645.0 | 2023-09-20 | ||

| Enamine | EN300-1742323-0.5g |

3-[(thiolan-3-yl)methyl]pyrrolidine |

1556705-85-1 | 0.5g |

$1207.0 | 2023-09-20 | ||

| Enamine | EN300-1742323-1.0g |

3-[(thiolan-3-yl)methyl]pyrrolidine |

1556705-85-1 | 1g |

$1256.0 | 2023-06-03 | ||

| Enamine | EN300-1742323-10.0g |

3-[(thiolan-3-yl)methyl]pyrrolidine |

1556705-85-1 | 10g |

$5405.0 | 2023-06-03 | ||

| Enamine | EN300-1742323-2.5g |

3-[(thiolan-3-yl)methyl]pyrrolidine |

1556705-85-1 | 2.5g |

$2464.0 | 2023-09-20 |

3-(thiolan-3-yl)methylpyrrolidine 関連文献

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

3-(thiolan-3-yl)methylpyrrolidineに関する追加情報

Introduction to 3-(thiolan-3-yl)methylpyrrolidine and Its Significance in Modern Chemical Research

3-(thiolan-3-yl)methylpyrrolidine, a compound with the CAS number 1556705-85-1, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This compound, characterized by its unique structural framework, has garnered significant attention in recent years due to its potential applications in the development of novel therapeutic agents. The thiolan-3-yl moiety and the methylpyrrolidine backbone contribute to its distinctive chemical properties, making it a valuable scaffold for further chemical modifications and biological evaluations.

The structural composition of 3-(thiolan-3-yl)methylpyrrolidine encompasses a pyrrolidine ring substituted with a thiolan-3-yl group. This configuration imparts both flexibility and reactivity to the molecule, enabling diverse functionalization strategies. The pyrrolidine ring is a common motif in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability in drug candidates. In contrast, the thiolan-3-yl group introduces sulfur atoms into the molecular structure, which can participate in various chemical reactions, including nucleophilic substitutions and coordination interactions with metal ions.

Recent advancements in synthetic methodologies have facilitated the efficient preparation of 3-(thiolan-3-yl)methylpyrrolidine, allowing researchers to explore its potential applications more thoroughly. The synthesis typically involves multi-step reactions that incorporate both the pyrrolidine and thiolan units in a controlled manner. These synthetic routes often leverage transition metal catalysis to achieve high yields and selectivity, underscoring the importance of modern catalytic techniques in constructing complex molecular architectures.

In the realm of pharmaceutical research, 3-(thiolan-3-yl)methylpyrrolidine has been investigated for its potential role as an intermediate in the synthesis of bioactive molecules. Its structural features make it a promising candidate for further derivatization, leading to compounds with enhanced pharmacological properties. For instance, modifications at the thiolan ring can introduce additional functional groups that modulate solubility, bioavailability, and target specificity. Similarly, alterations to the methylpyrrolidine moiety can influence receptor binding affinity and metabolic clearance.

The compound's relevance extends beyond traditional pharmaceutical applications. In agrochemical research, derivatives of 3-(thiolan-3-yl)methylpyrrolidine have shown promise as lead compounds for developing novel pesticides and herbicides. The sulfur-containing heterocycles present in this molecule can interact with biological targets in pests, disrupting essential metabolic pathways while maintaining low toxicity to non-target organisms. This dual functionality makes it an attractive candidate for sustainable agricultural practices.

Moreover, 3-(thiolan-3-yl)methylpyrrolidine has been explored in material science applications due to its unique electronic properties. The combination of heterocyclic rings can influence electron delocalization and molecular recognition capabilities, making it suitable for use in organic electronics and sensor technologies. Researchers are investigating its potential as a component in conductive polymers or as a ligand for metal complexes used in catalysis.

The latest research findings highlight the versatility of 3-(thiolan-3-yl)methylpyrrolidine as a chemical building block. Studies have demonstrated its utility in designing molecules with enhanced binding interactions with therapeutic targets such as enzymes and receptors. For example, derivatives of this compound have been shown to exhibit inhibitory activity against certain kinases and proteases, which are implicated in various diseases including cancer and inflammatory disorders. These findings underscore the importance of structurally diverse scaffolds in drug discovery efforts.

The development of computational tools has further accelerated the exploration of 3-(thiolan-3-yl)methylpyrrolidine's potential applications. Molecular modeling techniques allow researchers to predict how modifications to the molecule will affect its biological activity and physical properties. These simulations provide valuable insights into structure-function relationships, guiding experimental design and optimizing synthetic strategies.

In conclusion, 3-(thiolan-3-yl)methylpyrrolidine (CAS no. 1556705-85-1) represents a compelling subject of study in modern chemical research. Its unique structural features offer opportunities for innovation across multiple disciplines, from pharmaceuticals to materials science. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the potential applications of this compound are likely to expand further, reinforcing its significance as a key intermediate in chemical synthesis.

1556705-85-1 (3-(thiolan-3-yl)methylpyrrolidine) 関連製品

- 20689-96-7(benzyl(ethyl)nitrosoamine)

- 2228825-14-5(1,1,1-trifluoro-3-(3-fluoro-4-methylphenyl)propan-2-one)

- 154312-75-1(2-(1-methyl-1H-imidazol-5-yl)acetonitrile hydrochloride)

- 1410855-48-9((oxan-4-yl)3-(trifluoromethyl)phenylmethanamine)

- 665054-33-1(METHYL 3-ISOCYANOPROPIONATE)

- 338955-45-6(1-(3-CHLOROBENZYL)-2-OXO-5-PHENYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE)

- 174913-17-8(1-Bromo-2,5-dichloro-3-methoxybenzene)

- 2138234-31-6(3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine)

- 2714485-49-9((±)-Verapamil-d3 HCl (N-methyl-d3))

- 1421482-06-5(2-chloro-6-fluoro-N-4-(2-methoxyphenoxy)but-2-yn-1-ylbenzamide)